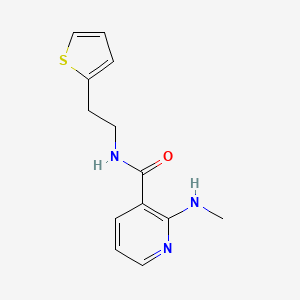![molecular formula C13H18N4 B7554659 N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]propan-1-amine](/img/structure/B7554659.png)
N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]propan-1-amine, commonly known as MPTP, is a chemical compound that has been used in scientific research to study the effects of Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease in humans and other primates.
Applications De Recherche Scientifique
MPTP has been used extensively in scientific research to study the effects of Parkinson's disease. It is commonly used to induce Parkinson's-like symptoms in animal models, such as mice and monkeys. MPTP is also used to study the mechanisms underlying Parkinson's disease and to test potential treatments for the disease.
Mécanisme D'action
MPTP is a prodrug that is metabolized into MPP+ (1-methyl-4-phenylpyridinium) in the brain. MPP+ is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, a region of the brain that is involved in the control of movement. The destruction of these neurons leads to a reduction in dopamine levels in the brain, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP are well-documented. MPTP-induced Parkinsonism in animal models closely resembles the human disease, with symptoms such as tremors, rigidity, and bradykinesia. MPTP also causes a reduction in dopamine levels in the brain, as well as an increase in oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPTP in lab experiments is that it provides a reliable and reproducible model of Parkinson's disease. MPTP-induced Parkinsonism closely mimics the human disease, making it a useful tool for studying the underlying mechanisms and testing potential treatments. However, there are also some limitations to using MPTP. For example, the effects of MPTP are acute and transient, meaning that it is not a good model for studying the chronic and progressive nature of Parkinson's disease. Additionally, the use of MPTP in animal models raises ethical concerns, as it involves the intentional induction of a debilitating disease.
Orientations Futures
There are several future directions for research on MPTP and Parkinson's disease. One area of focus is the development of new and more effective treatments for the disease. Another area of research is the identification of biomarkers that can be used to diagnose Parkinson's disease earlier and more accurately. Additionally, there is growing interest in the role of the gut-brain axis in Parkinson's disease, and how this may be affected by MPTP. Finally, there is a need for more research on the long-term effects of MPTP-induced Parkinsonism, particularly in terms of the potential for disease progression and the development of other neurodegenerative disorders.
Méthodes De Synthèse
MPTP can be synthesized through a multi-step process starting with 3-methyl-4-(1,2,4-triazol-1-yl)benzaldehyde. This compound is then reacted with propan-1-amine to yield MPTP. The synthesis of MPTP is a complex process that requires careful attention to detail and safety precautions.
Propriétés
IUPAC Name |
N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-3-6-14-8-12-4-5-13(11(2)7-12)17-10-15-9-16-17/h4-5,7,9-10,14H,3,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTKVRVIZDPGRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)N2C=NC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7554578.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid](/img/structure/B7554582.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7554591.png)




![(5Z)-3-butyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7554632.png)

![2-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylamino]-2-phenylacetic acid](/img/structure/B7554640.png)
![N-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554643.png)
![2-[(3-Aminophenyl)methyl-benzylamino]ethanol](/img/structure/B7554649.png)

![(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7554670.png)